![molecular formula C7H10N2O3 B1431862 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid CAS No. 1368855-13-3](/img/structure/B1431862.png)
1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid, also known as MEIC, is an organic compound with a variety of applications in scientific research. MEIC is a carboxylic acid derivative of imidazole, a heterocyclic aromatic organic compound, and is used as a building block in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, and as a reagent in bioconjugation reactions. MEIC has several advantages in comparison to other carboxylic acid derivatives of imidazole, including its low cost, easy synthesis, and stability in aqueous solutions.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is used in a variety of scientific research applications, including bioconjugation, drug delivery, and enzyme inhibition. 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid can be used in bioconjugation reactions to attach a variety of molecules to proteins, such as antibodies, enzymes, and peptides. It is also used in drug delivery applications, as it can be used to attach drugs to proteins or other molecules to improve their delivery to target tissues. Finally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid can be used to inhibit enzymes, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450s and glutathione S-transferases.
Mechanism Of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is not fully understood, however, it is thought to involve the formation of a covalent bond between the carboxylic acid group of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid and the amine group of the target molecule. This covalent bond is then stabilized by hydrogen bonding and electrostatic interactions. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid has been shown to interact with the active sites of enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450s and glutathione S-transferases. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid has been used in drug delivery applications, as it can be used to attach drugs to proteins or other molecules to improve their delivery to target tissues.
Advantages And Limitations For Lab Experiments
The main advantage of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is its low cost and easy synthesis, which makes it an attractive option for laboratory experiments. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is stable in aqueous solutions, which makes it ideal for use in aqueous-based experiments. The main limitation of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Future Directions
There are several potential future directions for research on 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid, including further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and enzyme inhibition. Additionally, further research into the synthesis methods of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid could lead to more efficient and cost-effective methods of synthesis. Finally, further research into the structure-activity relationships of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid could lead to the development of more effective and selective inhibitors of enzymes.
properties
IUPAC Name |
1-(2-methoxyethyl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHWHIXDXSMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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